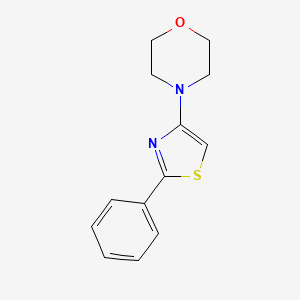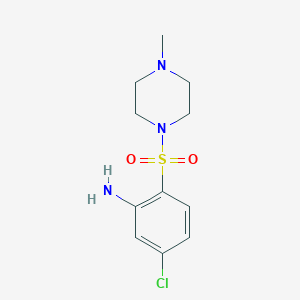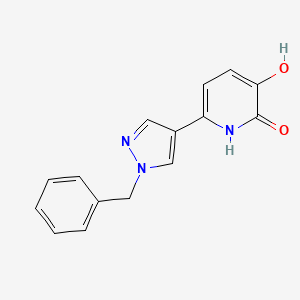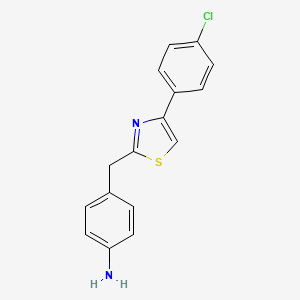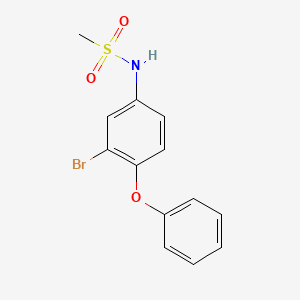![molecular formula C13H13IN2O2 B13881726 {1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde CAS No. 949492-70-0](/img/structure/B13881726.png)
{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom, a phenylmethoxymethyl group, and an acetaldehyde moiety attached to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Phenylmethoxymethyl Group: The phenylmethoxymethyl group can be attached to the imidazole ring through a nucleophilic substitution reaction.
Introduction of the Acetaldehyde Moiety: The acetaldehyde moiety can be introduced through a formylation reaction, where a formylating agent such as formic acid or a formylating reagent is used to introduce the aldehyde group.
Industrial Production Methods
Industrial production of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetic acid.
Reduction: Formation of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]ethanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of functional materials, including dyes for solar cells and other optical applications.
Mécanisme D'action
The mechanism of action of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is primarily related to its ability to interact with biological targets through the imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. The presence of the iodine atom and the phenylmethoxymethyl group can further modulate its interactions with biological targets, enhancing its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-chloro-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde
- 2-[5-bromo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde
- 2-[5-fluoro-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde
Uniqueness
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activities. The iodine atom can participate in halogen bonding, which can enhance its interactions with biological targets. Additionally, the phenylmethoxymethyl group provides steric and electronic effects that can further modulate its properties .
Propriétés
Numéro CAS |
949492-70-0 |
|---|---|
Formule moléculaire |
C13H13IN2O2 |
Poids moléculaire |
356.16 g/mol |
Nom IUPAC |
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C13H13IN2O2/c14-13-12(6-7-17)16(9-15-13)10-18-8-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 |
Clé InChI |
CTMBOBNEHBXQPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCN2C=NC(=C2CC=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


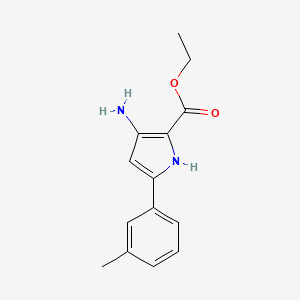
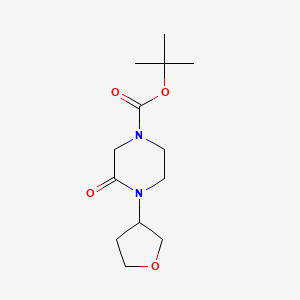
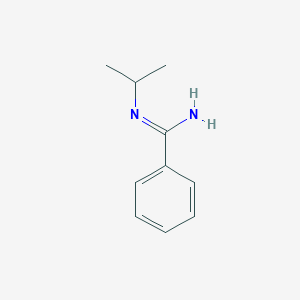
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
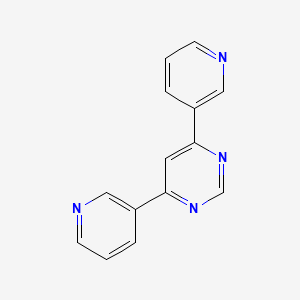

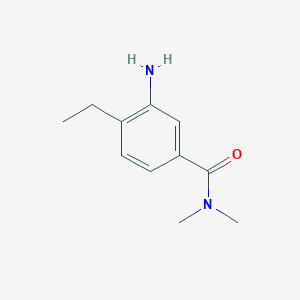
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
